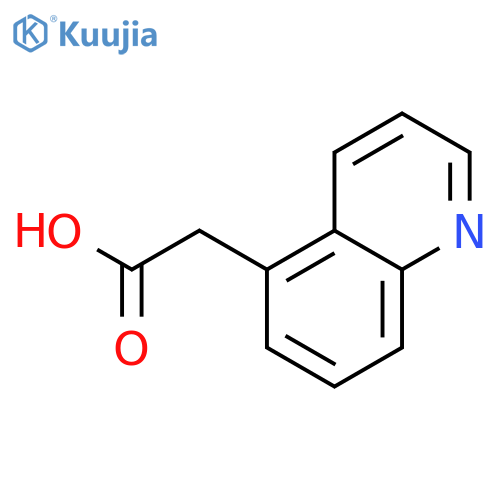

Cas no 152150-03-3 (2-(quinolin-5-yl)acetic acid)

2-(quinolin-5-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- quinolin-5-ylacetic acid

- LogP

- 2-quinolin-5-ylacetic acid

- RARECHEM AL MS 0477

- 5-Quinolineacetic acid

- 2-(QUINOLIN-5-YL)ACETIC ACID

- DTXSID30608437

- Z1198264558

- (Quinolin-5-yl)acetic acid

- W-205727

- MFCD09925074

- DB-140019

- 2-(QUINOLIN-5-YL)ACETICACID

- EN300-173710

- CS-0447007

- 152150-03-3

- AKOS006310954

- JFWDAGJPWJVGFG-UHFFFAOYSA-N

- SB68097

- F97337

- SCHEMBL3720399

- 2-(quinolin-5-yl)acetic acid

-

- インチ: InChI=1S/C11H9NO2/c13-11(14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2,(H,13,14)

- InChIKey: JFWDAGJPWJVGFG-UHFFFAOYSA-N

- SMILES: c1cc(c2cccnc2c1)CC(=O)O

計算された属性

- 精确分子量: 187.06337

- 同位素质量: 187.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 2

- 複雑さ: 217

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.2Ų

- XLogP3: 1.7

じっけんとくせい

- 密度みつど: 1.297

- ゆうかいてん: Not available

- Boiling Point: 388.8°C at 760 mmHg

- フラッシュポイント: 188.9°C

- Refractive Index: 1.66

- PSA: 50.19

- じょうきあつ: 0.0±0.9 mmHg at 25°C

2-(quinolin-5-yl)acetic acid Security Information

- Signal Word:warning

- 危害声明: H303+H313+H333

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(quinolin-5-yl)acetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-173710-0.25g |

2-(quinolin-5-yl)acetic acid |

152150-03-3 | 95% | 0.25g |

$389.0 | 2023-09-20 | |

| Enamine | EN300-173710-0.5g |

2-(quinolin-5-yl)acetic acid |

152150-03-3 | 95% | 0.5g |

$613.0 | 2023-09-20 | |

| Enamine | EN300-173710-2.5g |

2-(quinolin-5-yl)acetic acid |

152150-03-3 | 95% | 2.5g |

$1539.0 | 2023-09-20 | |

| TRC | Q990183-10mg |

2-(Quinolin-5-yl)acetic acid |

152150-03-3 | 10mg |

$ 50.00 | 2022-06-03 | ||

| TRC | Q990183-100mg |

2-(Quinolin-5-yl)acetic acid |

152150-03-3 | 100mg |

$ 275.00 | 2022-06-03 | ||

| Chemenu | CM228362-1g |

2-(Quinolin-5-yl)acetic acid |

152150-03-3 | 95% | 1g |

$842 | 2021-08-04 | |

| Alichem | A189000856-5g |

Quinoline-5-acetic acid |

152150-03-3 | 98% | 5g |

$2,191.16 | 2022-04-02 | |

| Alichem | A189000856-1g |

Quinoline-5-acetic acid |

152150-03-3 | 98% | 1g |

$778.89 | 2022-04-02 | |

| Enamine | EN300-173710-0.05g |

2-(quinolin-5-yl)acetic acid |

152150-03-3 | 95% | 0.05g |

$182.0 | 2023-09-20 | |

| Chemenu | CM228362-1g |

2-(Quinolin-5-yl)acetic acid |

152150-03-3 | 95% | 1g |

$507 | 2023-01-02 |

2-(quinolin-5-yl)acetic acid 関連文献

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

2-(quinolin-5-yl)acetic acidに関する追加情報

Introduction to 2-(quinolin-5-yl)acetic acid (CAS No. 152150-03-3) and Its Emerging Applications in Chemical and Pharmaceutical Research

2-(quinolin-5-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 152150-03-3, is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the quinoline derivatives family, which is well-documented for its broad spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The presence of an acetic acid moiety in its structure enhances its solubility and reactivity, making it a valuable scaffold for drug design and development.

The quinoline core of 2-(quinolin-5-yl)acetic acid is a privileged scaffold in medicinal chemistry, having been extensively studied for its ability to interact with various biological targets. Recent advancements in computational chemistry and high-throughput screening have further highlighted the potential of quinoline derivatives as lead compounds for novel therapeutics. The acetic acid side chain not only provides a site for functionalization but also contributes to the compound's ability to engage with biological receptors through hydrogen bonding interactions.

In recent years, 2-(quinolin-5-yl)acetic acid has been explored in the context of developing treatments for chronic diseases. One of the most promising areas of research involves its application in oncology. Studies have demonstrated that quinoline derivatives can modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. The acetic acid moiety in 2-(quinolin-5-yl)acetic acid allows for further derivatization, enabling researchers to fine-tune its pharmacokinetic and pharmacodynamic properties. For instance, modifications at the acetic acid group can enhance metabolic stability or improve cell membrane permeability, crucial factors for drug efficacy.

Another significant area of interest is the antimicrobial activity of 2-(quinolin-5-yl)acetic acid. With the rise of antibiotic-resistant bacteria, there is an urgent need for novel antimicrobial agents. Quinoline derivatives have shown promise in this regard, as they can interfere with bacterial DNA replication and protein synthesis. The structural features of 2-(quinolin-5-yl)acetic acid, particularly the quinoline ring system, facilitate binding to bacterial enzymes such as gyrase and topoisomerase, thereby inhibiting bacterial growth. Preliminary studies have also indicated that this compound exhibits activity against Gram-negative bacteria, which are notoriously difficult to treat with existing antibiotics.

The pharmaceutical industry has been particularly interested in 2-(quinolin-5-yl)acetic acid due to its versatility as a chemical scaffold. Its ability to undergo various chemical transformations allows for the synthesis of a wide range of derivatives with tailored biological activities. For example, incorporating functional groups such as hydroxyl or amine moieties into the acetic acid side chain can enhance binding affinity to specific targets. Additionally, prodrug strategies have been explored to improve the bioavailability of 2-(quinolin-5-yl)acetic acid derivatives, ensuring their effective delivery to target tissues.

In addition to its therapeutic potential, 2-(quinolin-5-yl)acetic acid has found applications in chemical biology research. Its unique structural features make it a useful tool for studying enzyme mechanisms and receptor interactions. Researchers have utilized this compound to probe the function of key enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders. Furthermore, its ability to cross-react with biomolecules has made it valuable in biochemical assays designed to screen for novel drug candidates.

The synthesis of 2-(quinolin-5-yl)acetic acid has been optimized through various synthetic routes, ensuring high yield and purity suitable for pharmaceutical applications. Modern synthetic methodologies often involve multi-step processes that leverage transition metal catalysis and asymmetric synthesis techniques to achieve enantiopure compounds. These advances have not only improved the accessibility of 2-(quinolin-5-yl)acetic acid but also enabled the production of complex derivatives with enhanced pharmacological properties.

Future directions in the research of 2-(quinolin-5-yl)acetic acid include exploring its potential as an immunomodulatory agent. Preliminary data suggest that quinoline derivatives can influence immune cell function by modulating cytokine production and immune receptor signaling. This opens up possibilities for developing treatments for autoimmune diseases and chronic inflammatory conditions where immune dysregulation plays a central role.

The role of computational modeling in understanding the behavior of 2-(quinolin-5-yl)acetic acid cannot be overstated. Advanced computational techniques such as molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into how this compound interacts with biological targets at an atomic level. These insights are crucial for designing next-generation drugs that are both potent and selective.

In conclusion, 2-(quinolin-5-yl)acetic acid (CAS No. 152150-03-3) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features make it a versatile scaffold for drug design, offering potential treatments for cancer, infections, metabolic disorders, and inflammatory conditions. As research continues to uncover new biological activities and synthetic strategies, 2-(quinolin-5-yl)acetic acid is poised to remain at the forefront of chemical biology and medicinal chemistry innovation.

152150-03-3 (2-(quinolin-5-yl)acetic acid) Related Products

- 34298-84-5(2-(1H-Indol-5-yl)acetic acid)

- 5622-34-4(2-(Quinolin-6-YL)acetic acid)

- 16176-74-2(2-(1H-Indol-4-YL)acetic acid)

- 39689-58-2(2-(1H-Indol-6-yl)acetic acid)

- 374916-11-7(2-(9H-Carbazol-3-yl)acetic acid)

- 109922-57-8(2-(Quinolin-4-yl)acetic acid)

- 921574-96-1(3-benzyl-1-(3,5-dimethoxyphenyl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2171240-75-6((2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid)

- 1221723-35-8(3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide)

- 1781329-42-7(Methyl 2,2-difluorocyclopentane-1-carboxylate)